

An In-depth Technical Guide to 1-Cyclohexyl-2,2,2-trifluoroethanamine

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Compound of Interest

Compound Name: 1-Cyclohexyl-2,2,2-trifluoroethanamine

Cat. No.: B3002004

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Abstract

This technical guide provides a comprehensive overview of **1-Cyclohexyl-2,2,2-trifluoroethanamine** (CAS Number: 1078726-20-1), a fluorinated amine of significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group adjacent to an amine on a cyclohexyl scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document will delve into the chemical and physical properties of this compound, explore potential synthetic routes, discuss analytical characterization techniques, and survey its applications and derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this and related chiral trifluoromethylamines.

Introduction: The Strategic Value of Trifluoromethylated Amines

The introduction of fluorine into organic molecules can have profound effects on their biological activity, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and can increase the lipophilicity of a molecule, which can enhance cell membrane permeability. When placed on a carbon atom adjacent to an amine, the CF₃ group lowers the basicity of the amine. This reduction in pKa can be

advantageous in drug design, as it can minimize off-target interactions and improve the bioavailability of a drug candidate.[\[1\]](#)

Chiral amines containing a trifluoromethyl group are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[\[2\]](#)[\[3\]](#)[\[4\]](#) The specific compound, **1-Cyclohexyl-2,2,2-trifluoroethanamine**, combines the lipophilic and conformationally relevant cyclohexyl moiety with the electronically influential trifluoroethanamine side chain, making it a valuable scaffold for library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **1-Cyclohexyl-2,2,2-trifluoroethanamine** is presented in Table 1. It is important to note that while the CAS number 1078726-20-1 typically refers to the racemic mixture, the enantiomerically pure forms, such as (S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine (CAS: 75703-08-1), are also available and are of significant interest for stereoselective synthesis.[\[5\]](#)[\[6\]](#)

| Property | Value | Source |
|-------------------|-----------------------------------|-----------------------------------------|
| CAS Number | 1078726-20-1 | [7] |
| Molecular Formula | C8H14F3N | [5] [6] |
| Molecular Weight | 181.20 g/mol | [5] [8] |
| Appearance | Clear Liquid (for (S)-enantiomer) | [5] |
| Purity | Typically ≥95% - 98% | [5] [8] |
| Canonical SMILES | C1CCC(CC1)C(C(F)(F)F)N | |
| InChI Key | HTJYTQSIEXSPGU-UHFFFAOYSA-N | [8] |

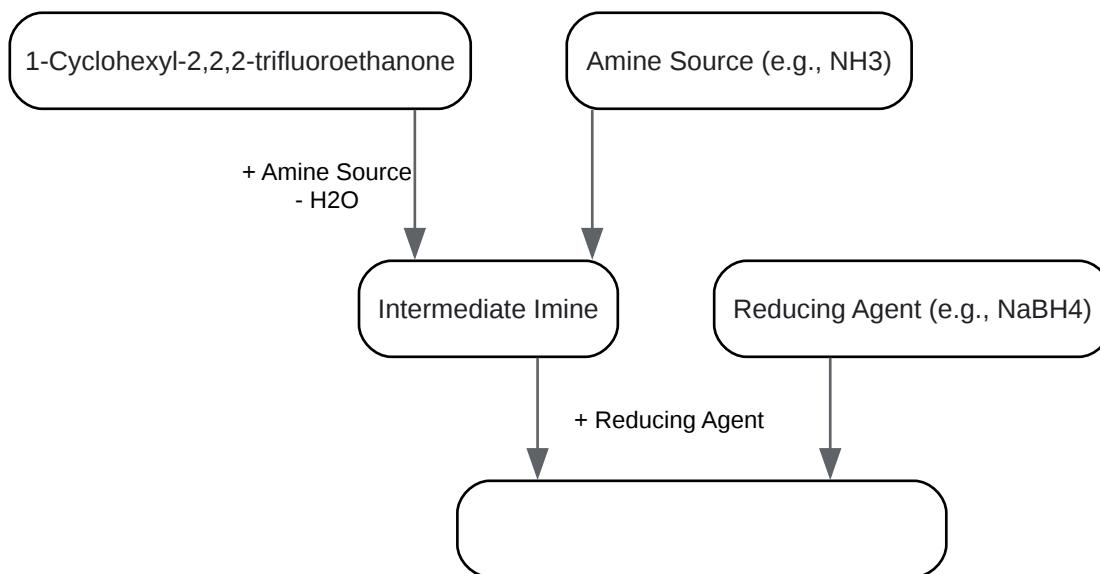
Synthesis Strategies

The synthesis of chiral α -trifluoromethylamines is an active area of research, with several general strategies being applicable to the preparation of **1-Cyclohexyl-2,2,2-**

trifluoroethanamine. These methods often focus on the stereoselective introduction of the amine or trifluoromethyl group.

Reductive Amination of a Trifluoromethyl Ketone

A common and direct approach involves the reductive amination of a corresponding trifluoromethyl ketone. This two-step, one-pot process typically involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia or a protected amine), followed by reduction.



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Caption: Reductive amination workflow for the synthesis of the target amine.

Experimental Protocol: General Procedure for Reductive Amination

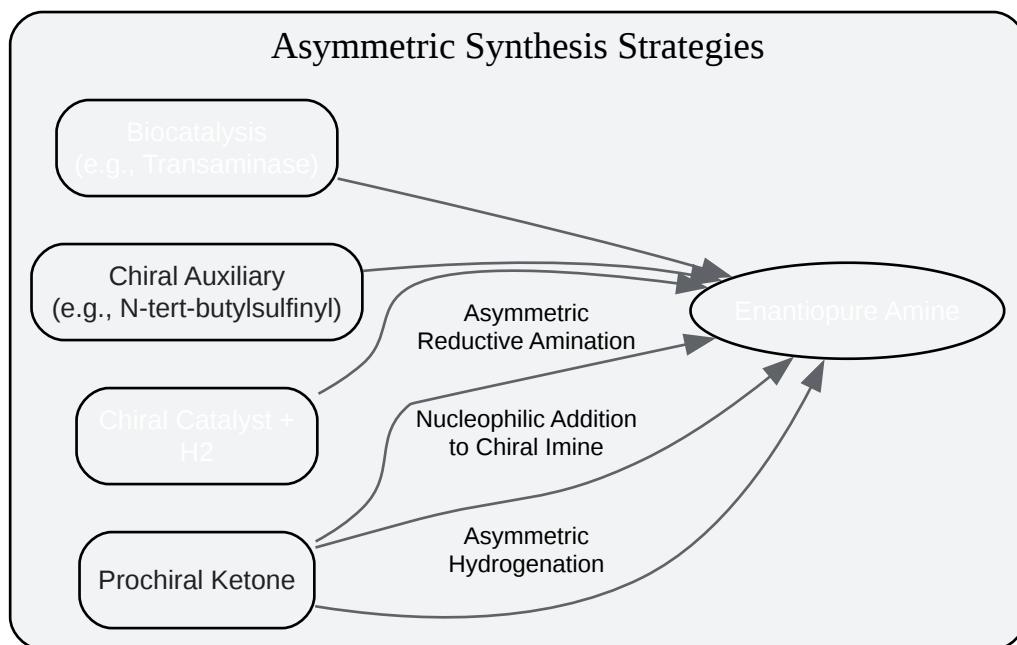
- **Imine Formation:** Dissolve 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 eq) in a suitable solvent such as methanol or ethanol. Add the amine source (e.g., ammonium acetate, 2-3 eq). The reaction can be catalyzed by the addition of a mild acid like acetic acid. Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise.

- Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford the desired **1-Cyclohexyl-2,2,2-trifluoroethanamine**.

Asymmetric Synthesis Approaches

For the synthesis of enantiomerically pure **1-Cyclohexyl-2,2,2-trifluoroethanamine**, several asymmetric methods have been developed for related compounds and can be adapted. These include:

- Catalytic Asymmetric Hydrogenation: The imine intermediate formed from the corresponding ketone can be asymmetrically hydrogenated using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand.[9]
- Use of Chiral Auxiliaries: N-tert-butylsulfinyl imines are widely used for the stereoselective synthesis of chiral amines.[1] The addition of a cyclohexyl nucleophile (e.g., a Grignard reagent) to a trifluoromethyl-substituted N-tert-butylsulfinyl imine, followed by removal of the sulfinyl group, would yield the chiral amine.
- Biocatalytic Methods: Engineered enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral amines from their corresponding ketones with high enantioselectivity.[10]



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Caption: Overview of asymmetric synthesis strategies for chiral amines.

Analytical Characterization

The structural confirmation and purity assessment of **1-Cyclohexyl-2,2,2-trifluoroethanamine** would be carried out using a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would show characteristic signals for the cyclohexyl protons and the methine proton adjacent to the amine and trifluoromethyl group.
 - ¹³C NMR would provide signals for all carbon atoms in the molecule.
 - ¹⁹F NMR is particularly informative and would show a singlet for the CF₃ group.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine.

- Chiral High-Performance Liquid Chromatography (HPLC): For the separation and quantification of enantiomers if a chiral synthesis is performed or if the enantiomeric excess of a resolved mixture needs to be determined.

Applications in Research and Development

The unique structural features of **1-Cyclohexyl-2,2,2-trifluoroethanamine** make it a valuable building block in several areas of research:

- Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The cyclohexyl group can provide a lipophilic anchor for binding to protein targets, while the trifluoroethanamine moiety can modulate metabolic stability and receptor interactions.[\[11\]](#) The selective fluorination of aliphatic rings is a recognized strategy for modifying molecular polarity and pharmacokinetic properties.[\[12\]](#)
- Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.
- Asymmetric Catalysis: Chiral amines are often used as ligands for metal catalysts or as organocatalysts themselves. The specific steric and electronic properties of this amine could be explored in the development of new catalytic systems.

Conclusion

1-Cyclohexyl-2,2,2-trifluoroethanamine represents a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its synthesis can be achieved through established methods such as reductive amination, with asymmetric approaches available for accessing enantiomerically pure forms. The strategic incorporation of the trifluoromethyl and cyclohexyl groups provides a unique combination of properties that can be exploited by medicinal chemists to design next-generation therapeutics. Further exploration of the reactivity and applications of this compound is warranted and is likely to lead to the discovery of novel bioactive molecules.

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References

- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α,γ -Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α -Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chiral α -Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. bocsci.com [bocsci.com]
- 7. 1078726-20-1|1-Cyclohexyl-2,2,2-trifluoroethylamine|BLD Pharm [bldpharm.com]
- 8. (S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine | CymitQuimica [cymitquimica.com]
- 9. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]
- 12. Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]
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